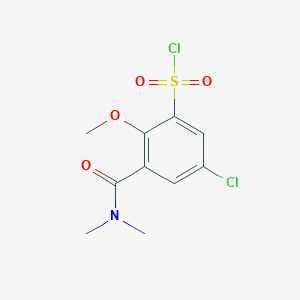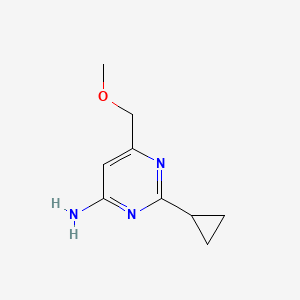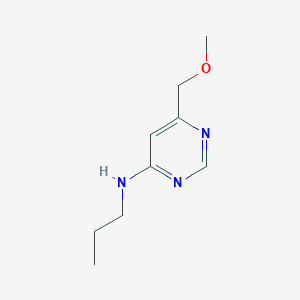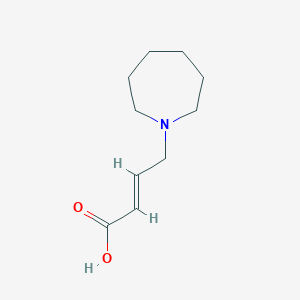
5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride
Descripción general
Descripción
The compound “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. It includes information about the arrangement of atoms, the type of bonds between them, and their spatial orientation. Unfortunately, the specific molecular structure for “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” is not available in the current resources .Chemical Reactions Analysis
The chemical reactions involving “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” would depend on various factors including the reaction conditions and the presence of other reactants. Unfortunately, specific chemical reactions involving this compound are not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity. Unfortunately, the specific physical and chemical properties for “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” are not available in the current resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of similar sulfonyl chloride compounds have been widely studied due to their potential applications in various fields, including organic synthesis and pharmaceuticals. One study discusses the chlorosulfination of aromatic methyl ethers with thionyl chloride to produce aromatic sulfinyl chlorides. This process yields high-purity products under controlled conditions, indicating a method that could be adapted for the synthesis of complex molecules like 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride (Bell, 1986).
Potential Applications in Organic Synthesis
Sulfonyl chlorides, including compounds structurally similar to 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride, serve as key intermediates in organic synthesis. They are used to introduce sulfonyl groups into molecules, which can be critical for the development of pharmaceuticals and agrochemicals. The study by Cremlyn et al. (1979) explores the conversion of chlorophenols to various substituted benzenesulfonyl chlorides, showcasing the versatility of sulfonyl chlorides in synthesizing compounds with potential herbicidal activity (Cremlyn & Cronje, 1979).
Role in Polymerization Processes
Sulfonyl chlorides are also utilized in polymerization processes. For example, the efficiency of p-toluenesulfonyl chloride as an initiator for the polymerization of methyl methacrylate was studied, highlighting the complexity of reactions involving sulfonyl chlorides in the presence of other reagents. Such research underscores the importance of understanding the reactivity of sulfonyl chloride compounds for their application in creating new polymeric materials (Gurr et al., 2005).
Enzyme Inhibition for Therapeutic Applications
On the pharmaceutical front, sulfonyl chlorides play a significant role in the synthesis of enzyme inhibitors. A study by Abbasi et al. (2018) involved synthesizing a series of sulfonamides derived from 4-methoxyphenethylamine and evaluating their enzyme inhibitory effects, demonstrating the potential of sulfonyl chloride derivatives as therapeutic agents for diseases like Alzheimer’s (Abbasi et al., 2018).
Environmental and Sensor Applications
Moreover, sulfonyl chlorides have found applications in environmental science and sensor technology. For instance, the development of a highly efficient Co2+ ions sensor based on bis-sulfonamides synthesized from sulfonyl chlorides indicates the utility of these compounds in environmental monitoring and pollution control (Sheikh et al., 2016).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound refer to the potential risks and precautions needed when handling or storing the compound. Unfortunately, specific safety and hazard information for “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” is not available in the current resources .
Direcciones Futuras
The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis process, and understanding its mechanism of action. Unfortunately, specific future directions for “5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride” are not available in the current resources .
Propiedades
IUPAC Name |
5-chloro-3-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-13(2)10(14)7-4-6(11)5-8(9(7)17-3)18(12,15)16/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKAEXBIDRZGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)


![2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B1466666.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466667.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)
![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)

amine](/img/structure/B1466674.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)